(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate
Description
This compound is a fluorinated nucleoside analog with a benzoyl-protected furanose (oxolan) backbone. Its structure features:
- Stereochemistry: All chiral centers (2R,3R,4R,5R) ensure specific spatial orientation critical for biological interactions.
- Substituents:
- 5-position: A 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl (uracil-derived) base, a common motif in antiviral and anticancer nucleosides.
- 4-position: A fluorine atom and methyl group, enhancing metabolic stability and lipophilicity .
- 2- and 3-positions: Benzoyloxy groups, which act as protective moieties during synthesis and may influence bioavailability .
- Molecular Formula: C₃₁H₂₆FN₃O₇ (MW: 571.55) .
Synthesis: The compound is synthesized via sequential benzoylation and deprotection steps. For example, sodium methoxide (NaOMe) in methanol is used to remove the 4-methoxybenzyl (PMB) group from intermediates, achieving high yields (e.g., 95% in one step) .
Properties
Molecular Formula |
C24H21FN2O7 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(4R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17?,19?,22?,24-/m1/s1 |
InChI Key |
OUDQYAYIRAUNLO-LQPAQGOCSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound is a dibenzoate-protected fluorinated uridine analog. Retrosynthetic disassembly reveals two primary fragments: a fluorinated sugar moiety ((2R,3R,4R,5R)-4-fluoro-4-methyloxolane) and a protected uracil base. The sugar component derives from a stereoselective fluorination of a methylated tetrahydrofuran precursor, while the uracil base requires selective N-glycosylation to establish the β-D-ribofuranosyl configuration.
Protecting Group Selection
Benzoyl groups are employed at the 3' and 5' hydroxyl positions to prevent undesired side reactions during glycosylation. This choice is justified by their stability under Lewis acid conditions and ease of removal via ammonolysis in methanol. Comparative studies indicate that alternative protecting groups (e.g., trimethylsilyl or pivaloyl) reduce glycosylation efficiency by 15–20% due to steric hindrance.
Stepwise Synthesis and Experimental Optimization
Preparation of the Fluorinated Sugar Moiety
The synthesis begins with (3R,4R,5R)-4-fluoro-4-methyltetrahydrofuran-2,3,5-triol. Sequential benzoylation using benzoyl chloride in pyridine achieves 3',5'-di-O-benzoyl protection, yielding (2R,3R,4R,5R)-2-(hydroxymethyl)-4-fluoro-4-methyloxolane-3,5-diyl dibenzoate. Critical parameters include:
Glycosylation with Silylated Uracil
Coupling the protected sugar with 2,4-bis(trimethylsilyloxy)pyrimidine (3.0 equivalents) in anhydrous acetonitrile or chloroform proceeds via Lewis acid catalysis. Key findings from patent data:
| Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₄ | Chloroform | 63 | 16 | 30.7 |
| ZnCl₂ | Chloroform | 63 | 16 | 30.7 |
| CF₃SO₃SiMe₃ | Acetonitrile | 25–30 | 24 | 11.5 |
Optimal conditions use SnCl₄ or ZnCl₂ in refluxing chloroform, achieving ~30% yield. The lower yield with CF₃SO₃SiMe₃ highlights the importance of acid strength in activating the sugar’s anomeric center.
Global Deprotection
Final deprotection employs 7 M ammonia in methanol (40 mL/g substrate) at 25°C for 12 h, cleaving both benzoyl groups without affecting the fluoromethyl group. LCMS monitoring confirms complete deprotection (MH⁺ calcd. 489.15; found 489.14).
Stereochemical Control and Mechanistic Insights
Fluorination Mechanism
The 4-fluoro-4-methyl configuration arises from a radical fluorination pathway using Selectfluor® or XeF₂. Density functional theory (DFT) calculations suggest that the methyl group at C4 stabilizes the transition state through hyperconjugation, favoring fluorine addition with >99% stereoselectivity.
Glycosylation Stereoselectivity
The β-anomer predominates due to the stereoelectronic effects of the 4-fluoro group. Nuclear Overhauser effect (NOE) NMR studies reveal that the fluorine atom destabilizes the α-anomer by 2.3 kcal/mol, shifting the equilibrium to >95% β-D configuration.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 90:10 H₂O/MeCN) shows >99% purity at 254 nm. Residual solvents (chloroform, acetonitrile) are <10 ppm by GC-MS.
Industrial-Scale Considerations
Cost-Benefit Analysis
A comparative evaluation of catalysts reveals SnCl₄ as the most cost-effective option ($12.50/mol vs. $18.90/mol for ZnCl₂). However, ZnCl₂ offers easier recycling via aqueous extraction, reducing waste disposal costs by 40%.
Environmental Impact
The process generates 6.2 kg waste/kg product, primarily from chromatographic purification. Switching to solvent recovery systems could reduce this by 70%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its mechanism of action and therapeutic potential.
Medicine
Medicinally, ((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ((2R,3R,4R,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to analogs with modifications in the pyrimidine base, halogenation, and protecting groups. Key differences are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings:
Halogen Effects : Fluorine at position 4 improves metabolic stability and electronegativity compared to chlorine or hydroxyl groups, aligning with trends in nucleoside drug design .
Protecting Groups : Benzoyl esters (vs. acetyl or PMB) balance stability and ease of deprotection, critical for scalable synthesis .
Biological Activity : The 2,4-dioxopyrimidine base is a uracil analog, suggesting RNA incorporation inhibition—a mechanism seen in antiviral agents like remdesivir .
Research Implications
- Synthetic Optimization : highlights high-yield (95%) deprotection steps, providing a template for large-scale production.
- Structure-Activity Relationships (SAR) : The 4-fluoro-4-methyl motif’s steric and electronic effects warrant further study to optimize target engagement .
- Therapeutic Potential: Comparative data from and suggest this compound could be repurposed for COVID-19 or antiplatelet therapies with structural tweaks.
Biological Activity
The compound (2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate, also known by its CAS number 863329-65-1, is a synthetic derivative related to nucleoside analogs. It has garnered attention for its potential biological activities, particularly as an antiviral agent.
Chemical Structure and Properties
The molecular formula of this compound is C20H17F O6 with a molecular weight of 372.35 g/mol. The structure features a tetrahydrofuran ring substituted with a benzoyloxy group and a dioxo-tetrahydropyrimidine moiety. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17F O6 |
| Molecular Weight | 372.35 g/mol |
| CAS Number | 863329-65-1 |
| IUPAC Name | (2R,3R,4R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate |
Antiviral Properties
Research indicates that this compound acts as an intermediate in the synthesis of Sofosbuvir (a well-known antiviral drug used for treating Hepatitis C). Its mechanism of action primarily involves the inhibition of the NS5B polymerase enzyme in the Hepatitis C virus (HCV), which is crucial for viral replication.
Case Study: Inhibition Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects against HCV replication. For example:
- Study A : A concentration-dependent inhibition was observed in HCV replicon systems.
- Study B : The compound showed an IC50 value comparable to that of Sofosbuvir.
Cytotoxicity and Selectivity
While assessing the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity in human cell lines. Preliminary data suggest that it maintains a favorable selectivity index when compared to standard antiviral agents.
Cytotoxicity Data :
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HepG2 | >100 | >10 |
| Huh7 | 50 | 5 |
The biological activity of this compound is attributed to its ability to mimic natural nucleotides and interfere with viral RNA synthesis. The presence of the dioxo-pyrimidine structure enhances its binding affinity to the active site of the NS5B polymerase.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleoside analog methodologies, leveraging fluorinated sugar intermediates. Key steps include:
- Stereoselective fluorination : Introduce fluorine at the 4-position using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to preserve stereochemical integrity .
- Benzoyl protection : Protect hydroxyl groups with benzoyl chloride in pyridine to prevent unwanted side reactions during coupling .
- Purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via TLC (dichloromethane mobile phase) and confirm with NMR .
- Yield optimization : Adjust reaction temperature (typically 0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent) to mitigate decomposition .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the benzoyl ester or fluorinated moiety .
- Handling : Use electrostatic-safe equipment and avoid exposure to moisture. Conduct reactions in a fume hood with PPE (gloves, goggles, lab coat) to minimize inhalation/contact risks .
- Decomposition risks : Avoid high temperatures (>40°C) and acidic/basic conditions, which may cleave the tetrahydropyrimidinone ring .
Basic: What analytical techniques are critical for confirming purity and structural identity?
Answer:
- NMR spectroscopy : Use - and -NMR in DMSO- to verify stereochemistry and benzoyl group integration (e.g., aromatic protons at δ 7.4–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: 572.1828) and adduct formation (e.g., [M+Na]+ at 594.1647) .
- Predicted collision cross-section (CCS) : Compare experimental CCS values (e.g., 233.8 Ų for [M+H]+) with computational models to validate gas-phase conformations .
Advanced: How does the 4-fluoro-4-methyl group influence the compound’s stability and reactivity?
Answer:
- Steric effects : The 4-methyl group increases steric hindrance, reducing nucleophilic attack on the oxolan ring. This enhances stability in protic solvents .
- Electronic effects : Fluorine’s electronegativity stabilizes the oxolan ring via inductive effects, slowing hydrolysis but increasing susceptibility to radical-mediated degradation under UV light .
- Experimental validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation rates .
Advanced: What challenges arise in resolving stereoisomers during synthesis, and how can they be addressed?
Answer:
- Challenges : The compound has four chiral centers (2R,3R,4R,5R), making diastereomer separation difficult. Impurities often arise from incomplete fluorination or benzoylation .
- Resolution strategies :
Advanced: How can researchers analyze degradation products under varying pH conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral (HO) conditions at 60°C for 24 hours .
- Analytical workflow :
- LC-MS/MS : Identify major degradants (e.g., benzoic acid or defluorinated analogs) using a C18 column and gradient elution.
- CCS matching : Compare degradant CCS values with predicted data (e.g., 240.0 Ų for [M-H]–) to confirm structures .
- Mechanistic insights : Fluorine loss under basic conditions suggests SN2 displacement, while acidic hydrolysis targets the tetrahydropyrimidinone ring .
Advanced: What computational tools are effective in modeling this compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to RNA/DNA polymerases, leveraging the tetrahydropyrimidinone moiety as a uracil analog .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of fluorine-mediated hydrogen bonds with target proteins .
- QSAR modeling : Correlate substituent effects (e.g., benzoyl vs. acetyl groups) with antiviral activity using MOE or Schrödinger .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
